2-Bromoaniline-d4
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Description
Synthesis Analysis
The synthesis of 2-Bromoaniline-d4 can be achieved through a series of reactions starting from commercially available starting materials1. The process involves diazotization of 4-Nitroaniline-d4 with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then reacted with copper (I) bromide to form the corresponding aryl bromide. The aryl bromide is then reduced with sodium sulfite and sodium hydroxide to form the corresponding aniline. The aniline is then subjected to hydrogenation using palladium on carbon as a catalyst to form 2-Bromoaniline-d41.Molecular Structure Analysis
The molecular formula of 2-Bromoaniline-d4 is C7H11BrN22. The InChI key is AOPBDRUWRLBSDB-UHFFFAOYSA-N2. The Canonical SMILES string is C1=CC=C (C (=C1)N)Br2.
Chemical Reactions Analysis
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions1. It is able to react with electrophiles such as alkenes, alkynes, and aldehydes1. The reaction proceeds through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step1.
Physical And Chemical Properties Analysis
2-Bromoaniline-d4 is a solid with a boiling point of 229 °C (lit.) and a melting point of 24-28 °C (lit.)3. It has a density of 1.52 g/mL at 25 °C (lit.)3.
Safety And Hazards
2-Bromoaniline-d4 is harmful if swallowed, in contact with skin or if inhaled4. It may cause damage to organs through prolonged or repeated exposure4. It is also toxic to aquatic life with long-lasting effects4.
Future Directions
There are a number of potential future directions for research involving 2-bromoaniline-d41. It could be used to develop more efficient and selective synthetic methods for organic compounds1. It could also be used to develop new drugs and agrochemicals1.
properties
CAS RN |
1643564-99-1 |
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Product Name |
2-Bromoaniline-d4 |
Molecular Formula |
C₆H₂D₄BrN |
Molecular Weight |
176.05 |
synonyms |
o-Bromoaniline-d4; 2-Amino-1-bromobenzene-d4; 2-Aminobromobenzene-d4; 2-Bromoaniline-d4; 2-Bromobenzenamine-d4; 2-Bromophenylamine-d4; NSC 7086-d4; o-Aminobromobenzene-d4; o-Bromoaniline-d4 |
Origin of Product |
United States |
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